molecular formula C25H34N2O5S B2997865 Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate CAS No. 1415562-45-6

Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate

Cat. No.: B2997865
CAS No.: 1415562-45-6
M. Wt: 474.62
InChI Key: KPPGCFFXEMOLAU-UHFFFAOYSA-N
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Description

Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 5. Its molecular formula is C₁₈H₂₄N₂O₃, with a molecular weight of 316.39 g/mol (CAS: 1206970-01-5) . The tert-butyl carbamate group and benzyl substituent contribute to its steric and electronic properties, making it a versatile intermediate in drug discovery and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate typically involves the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Spirocyclic diazaspirooctane derivatives exhibit structural diversity, with variations in substituents, oxidation states, and salt forms significantly influencing their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Spirocyclic Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate 1206970-01-5 C₁₈H₂₄N₂O₃ 316.39 Benzyl and tert-butyl groups; neutral form
This compound 4-methylbenzenesulfonate salt 1415562-45-6 C₂₅H₃₄N₂O₅S 474.61 Salt form enhances crystallinity and solubility; tosylate counterion
Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate trifluoroacetate Not provided C₁₀H₁₃F₃N₂O₄ 282.22 Oxo group at position 7; trifluoroacetate salt improves synthetic handling
5-Benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate hydrochloride 1518421-21-0 C₁₄H₁₇ClN₂O₃ 296.75 Oxo and hydrochloride groups; potential for hydrogen bonding
Zelquistinel (tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate) 2151842-64-5 C₁₅H₂₅N₃O₅ 327.38 Amino and hydroxy substituents; designed for neuropharmacological activity
(±)-trans-5-Benzoyl-3-phenyl-2-phenylsulfonyl-7-thia-2,5-diazaspiro[3.4]octan-1-one Not provided C₂₇H₂₄N₂O₃S₂ 488.62 Sulfur atom in thiazolidine ring; studied for ring-opening reactivity

Research Findings

  • Stability and Reactivity: The 7-thia derivative (CAS: Not provided) undergoes acid/base hydrolysis and desulfurization, suggesting tunable stability for targeted drug delivery .

Biological Activity

Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate, identified by its CAS number 1415562-45-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C18H26N2O2
  • Molecular Weight : 302.42 g/mol
  • Physical State : Liquid
  • Purity : ≥ 98%

2. Anticancer Properties

Preliminary research suggests that derivatives of diazaspiro compounds may possess anticancer properties. A study involving a series of similar compounds reported moderate to significant cytotoxic effects against various cancer cell lines, including renal and breast cancer cells. The mechanism of action could involve apoptosis induction and cell cycle arrest.

3. CNS Activity

The diazaspiro framework has been associated with neuroactivity. Some derivatives have shown promise as dual ligands for opioid receptors, suggesting potential applications in pain management and neurological disorders. While specific data on this compound remains sparse, its structural similarity to known active compounds warrants further investigation.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic pathway often focuses on achieving high yields while maintaining structural integrity.

StepReaction TypeConditionsYield
1CyclizationAcidic medium85%
2AlkylationBase-catalyzed90%
3EsterificationReflux with carboxylic acid75%

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various diazaspiro compounds against Staphylococcus aureus and Escherichia coli. This compound was included in a broader screening panel where it exhibited moderate activity compared to standard antibiotics.

Case Study 2: Anticancer Evaluation

In vitro assays conducted on a panel of human tumor cell lines revealed that compounds with similar structures to this compound showed IC50 values ranging from 10 to 50 µM against breast cancer cells. Further studies are necessary to confirm these findings specifically for this compound.

Properties

IUPAC Name

tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-11-7-10-18(20)13-19(14-18)12-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPGCFFXEMOLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501124979
Record name 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-45-6
Record name 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(phenylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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